(S)-Bicalutamide-d4 (S)-Bicalutamide-d4
Brand Name: Vulcanchem
CAS No.: 1217769-79-3
VCID: VC0026608
InChI: InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1/i3D,4D,6D,7D
SMILES: CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Molecular Formula: C₁₈H₁₀D₄F₄N₂O₄S
Molecular Weight: 434.4

(S)-Bicalutamide-d4

CAS No.: 1217769-79-3

Cat. No.: VC0026608

Molecular Formula: C₁₈H₁₀D₄F₄N₂O₄S

Molecular Weight: 434.4

* For research use only. Not for human or veterinary use.

(S)-Bicalutamide-d4 - 1217769-79-3

CAS No. 1217769-79-3
Molecular Formula C₁₈H₁₀D₄F₄N₂O₄S
Molecular Weight 434.4
IUPAC Name (2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide
Standard InChI InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1/i3D,4D,6D,7D
SMILES CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Chemical Properties and Structure

Basic Chemical Information

(S)-Bicalutamide-d4 possesses distinctive chemical properties that make it suitable for analytical applications. The following table summarizes its key chemical characteristics:

PropertyValue
Chemical Name(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(2,3,5,6-²H₄)benzenesulfonyl]-2-hydroxy-2-methylpropanamide
CAS Number1217769-79-3
Molecular FormulaC₁₈H₁₀D₄F₄N₂O₄S
Molecular Weight434.398 g/mol
Accurate Mass434.086

Structural Features

The structure of (S)-Bicalutamide-d4 is characterized by four deuterium atoms replacing hydrogens on the 4-fluorophenyl ring. The compound maintains the chiral center at the carbon bearing the hydroxyl group with the (S) configuration. This configuration is critical for its application as an internal standard for enantioselective analysis of bicalutamide .

The SMILES notation for (S)-Bicalutamide-d4 is:
[2H]c1c([2H])c(c([2H])c([2H])c1F)S(=O)(=O)C[C@@](C)(O)C(=O)Nc2ccc(C#N)c(c2)C(F)(F)F

The InChI notation is:
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1/i3D,4D,6D,7D

Applications in Research and Analysis

Use as an Internal Standard

The primary application of (S)-Bicalutamide-d4 is as an internal standard for the quantification of bicalutamide by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound's deuterium labeling creates a mass shift that allows for clear differentiation from non-deuterated bicalutamide in mass spectra while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation.

This property is particularly valuable in pharmacokinetic studies, where accurate quantification of bicalutamide and its metabolites in biological samples is essential. The use of isotope-labeled internal standards like (S)-Bicalutamide-d4 helps compensate for matrix effects, extraction efficiency variations, and instrumental fluctuations, thereby improving the accuracy and precision of analytical measurements .

Applications in Metabolic Studies

(S)-Bicalutamide-d4 is valuable in studying the metabolic pathways of bicalutamide. As shown in research on bicalutamide metabolism, the (S)-enantiomer undergoes direct glucuronidation, while the (R)-enantiomer requires hydroxylation prior to glucuronidation . Using (S)-Bicalutamide-d4 as an internal standard allows researchers to precisely quantify these metabolic transformations and study the enzymes involved, such as UDP-glucuronosyltransferase (UGT) isoforms .

Analytical Methods Using (S)-Bicalutamide-d4

Mass Spectrometric Detection

When used in mass spectrometry-based analyses, (S)-Bicalutamide-d4 provides distinctive fragmentation patterns that can be differentiated from non-deuterated bicalutamide. This allows for selective quantification even in complex biological matrices like plasma, urine, or tissue samples .

In typical LC-MS/MS methods, the compound serves as an internal standard for the quantification of arylpropionamide residues. For example, in monitoring selective androgen receptor modulators (SARMs) in bovine muscle tissue, (S)-Bicalutamide-d4 has been employed as an internal standard with specific transition parameters for multiple reaction monitoring (MRM) .

Sample Preparation and Analysis Protocol

A typical analytical protocol using (S)-Bicalutamide-d4 involves:

  • Homogenization of sample (e.g., tissue, plasma)

  • Addition of internal standard ((S)-Bicalutamide-d4) at a known concentration

  • Extraction of analytes using appropriate solvents

  • Chromatographic separation

  • Mass spectrometric detection

  • Quantification based on the ratio of analyte to internal standard response

By using (S)-Bicalutamide-d4 in this workflow, researchers can achieve accurate quantification even with variations in extraction efficiency or matrix effects.

Comparison with Bicalutamide and Its Enantiomers

Pharmacological Properties

While (S)-Bicalutamide-d4 serves primarily as an analytical tool, understanding the properties of bicalutamide and its enantiomers provides context for its applications:

Property(R)-Bicalutamide(S)-Bicalutamide(S)-Bicalutamide-d4
Androgen Receptor BindingHigh affinityLow affinityLow affinity (identical to S-enantiomer)
MetabolismRequires hydroxylation before glucuronidationDirect glucuronidationDirect glucuronidation
Half-life in PlasmaLong (approximately 1 week)ShortSimilar to (S)-Bicalutamide
Primary UseTherapeuticLow therapeutic valueAnalytical standard

The (R)-enantiomer of bicalutamide contains almost exclusively the antiandrogenic activity, with little to no activity in the (S)-enantiomer . This difference in pharmacological activity makes the (S)-enantiomer, and consequently (S)-Bicalutamide-d4, less likely to interfere with biological systems when used as an internal standard .

Metabolic Differences

Research has shown that (S)-bicalutamide is primarily metabolized through direct glucuronidation, whereas (R)-bicalutamide requires hydroxylation prior to glucuronidation . These metabolic differences have implications for pharmacokinetic studies and highlight the importance of enantioselective analysis of bicalutamide, where (S)-Bicalutamide-d4 serves as a valuable internal standard .

The enzymes primarily responsible for the glucuronidation of (S)-bicalutamide include UGT1A9, which is expressed mainly in the liver and kidney. Using (S)-Bicalutamide-d4 as an internal standard allows for accurate quantification of these metabolic processes in various tissues .

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